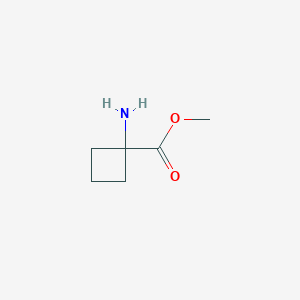
Methyl 1-aminocyclobutanecarboxylate
Übersicht
Beschreibung
Methyl 1-aminocyclobutanecarboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of 1-amino-cyclobutanecarboxylic acid, where the carboxylic acid group is esterified with methanol
Wissenschaftliche Forschungsanwendungen
Methyl 1-aminocyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Safety and Hazards
Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken including moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and not inducing vomiting . Suitable extinguishing media for fires include dry chemical, carbon dioxide, or alcohol-resistant foam .
Wirkmechanismus
Target of Action
The primary target of 1-Amino-cyclobutanecarboxylic acid methyl ester is the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.
Mode of Action
1-Amino-cyclobutanecarboxylic acid methyl ester acts as a partial agonist at the glycine site of the NMDA receptor An agonist is a substance that initiates a physiological response when combined with a receptor
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could influence its absorption and distribution in the body
Biochemische Analyse
Biochemical Properties
It is known to be a partial agonist at the glycine site of the NMDA receptor This means it can bind to this receptor and modulate its activity, potentially influencing a variety of biochemical reactions
Cellular Effects
Given its role as a partial agonist at the NMDA receptor, it may influence cell function by modulating neuronal signaling pathways . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not yet clear.
Molecular Mechanism
The molecular mechanism of action of 1-Amino-cyclobutanecarboxylic acid methyl ester is likely related to its interaction with the NMDA receptor As a partial agonist, it may bind to the glycine site of this receptor and modulate its activity, potentially leading to changes in gene expression and enzyme activity
Vorbereitungsmethoden
The synthesis of 1-amino-cyclobutanecarboxylic acid methyl ester typically involves the esterification of 1-amino-cyclobutanecarboxylic acid. One common method is the reaction of 1-amino-cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.
Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to increase yield and reduce production costs. These methods are optimized for large-scale production and may include additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Methyl 1-aminocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-aminocyclobutanecarboxylate can be compared with other similar compounds, such as:
1-Amino-cyclobutanecarboxylic acid: The parent compound, which lacks the ester group and has different solubility and reactivity properties.
N-Boc-1-aminocyclobutane carboxylic acid: A derivative with a Boc-protected amino group, used in peptide synthesis.
Ethyl 1-amino-1-cyclobutanecarboxylate: An esterified analog with ethyl instead of methyl, which may have different pharmacokinetic properties.
The uniqueness of 1-amino-cyclobutanecarboxylic acid methyl ester lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOPTPGZBLQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363590 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-35-6 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
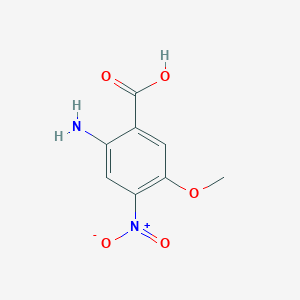


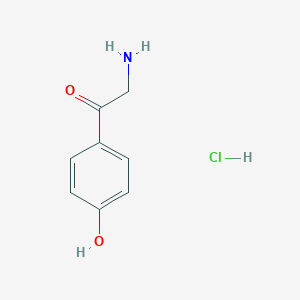
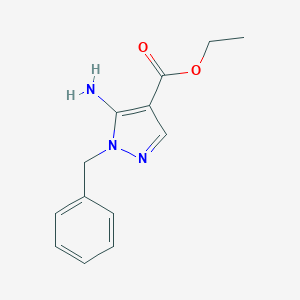
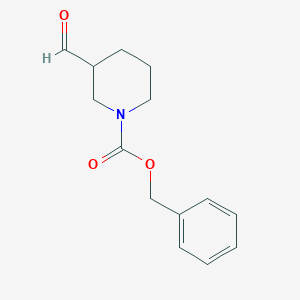
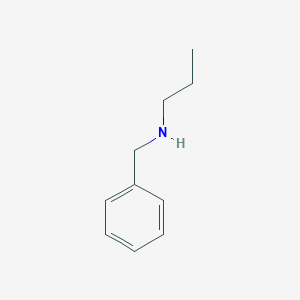

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)



